molecular formula C18H12ClN3O2 B11674887 6-chloro-10-(2-methylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

6-chloro-10-(2-methylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11674887
M. Wt: 337.8 g/mol
InChI Key: CGFPCNRPQBUOEI-UHFFFAOYSA-N
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Description

6-Chloro-10-(2-methylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyrimidoquinoline core with a chloro and methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-10-(2-methylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes, followed by cyclization and chlorination steps . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-10-(2-methylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions are common, where the chloro group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

6-Chloro-10-(2-methylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-chloro-10-(2-methylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    Chloroquine: Known for its antimalarial properties.

    Camptothecin: A quinoline derivative with potent anticancer activity.

Uniqueness

6-Chloro-10-(2-methylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H12ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

6-chloro-10-(2-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C18H12ClN3O2/c1-10-5-2-3-7-14(10)22-15-8-4-6-13(19)11(15)9-12-16(22)20-18(24)21-17(12)23/h2-9H,1H3,(H,21,23,24)

InChI Key

CGFPCNRPQBUOEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=C4C2=NC(=O)NC4=O)C(=CC=C3)Cl

Origin of Product

United States

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